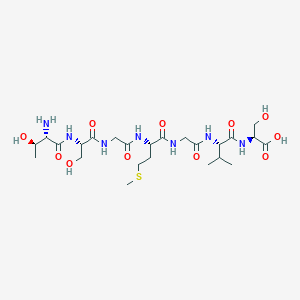
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- is a peptide compound composed of several amino acids. Each amino acid in this sequence plays a crucial role in the overall structure and function of the peptide. L-serine is a non-essential amino acid that is vital for protein synthesis, cell proliferation, and development . L-threonine is an essential amino acid important for protein balance in the body. L-serylglycine and L-methionylglycine are derivatives of serine and methionine, respectively, and play roles in various metabolic pathways. L-valine is an essential amino acid that is important for muscle metabolism and tissue repair.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- involves the stepwise addition of each amino acid to form the peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS), which is a common method for synthesizing peptides. In SPPS, the peptide is assembled on a solid resin support, and each amino acid is added sequentially. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of peptides like L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of peptides. The choice of method depends on factors such as the length of the peptide, the complexity of the sequence, and the desired yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Site-directed mutagenesis can be performed using specific primers and DNA polymerase.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone, while reduction of disulfide bonds results in free thiols.
Applications De Recherche Scientifique
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- has various scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to amino acid metabolism.
Industry: Used in the development of peptide-based drugs and biomaterials.
Mécanisme D'action
The mechanism of action of L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- involves its interaction with specific molecular targets and pathways. For example, L-serine can activate glycine receptors and upregulate peroxisome proliferator-activated receptor gamma (PPAR-γ), resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . The peptide can also interact with enzymes and receptors involved in amino acid metabolism and cellular signaling.
Comparaison Avec Des Composés Similaires
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- can be compared with other similar peptides, such as:
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-leucyl-: Similar in structure but contains leucine instead of valine.
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-isoleucyl-: Contains isoleucine instead of valine.
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-alanyl-: Contains alanine instead of valine.
The uniqueness of L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- lies in its specific sequence of amino acids, which determines its specific biological activity and interactions.
Propriétés
Numéro CAS |
164177-00-8 |
|---|---|
Formule moléculaire |
C24H43N7O11S |
Poids moléculaire |
637.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H43N7O11S/c1-11(2)19(23(40)30-15(10-33)24(41)42)31-17(36)8-26-20(37)13(5-6-43-4)28-16(35)7-27-21(38)14(9-32)29-22(39)18(25)12(3)34/h11-15,18-19,32-34H,5-10,25H2,1-4H3,(H,26,37)(H,27,38)(H,28,35)(H,29,39)(H,30,40)(H,31,36)(H,41,42)/t12-,13+,14+,15+,18+,19+/m1/s1 |
Clé InChI |
WYXWYENBLALXOC-OCANJJRCSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)N)O |
SMILES canonique |
CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


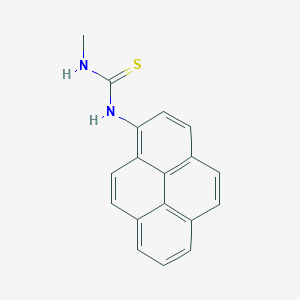
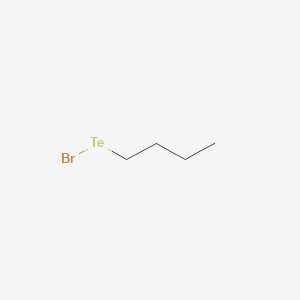
![3,3-Diphenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B14262301.png)
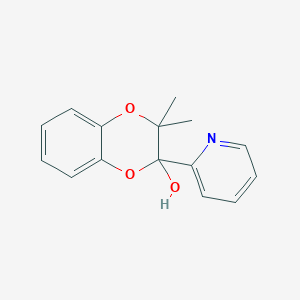
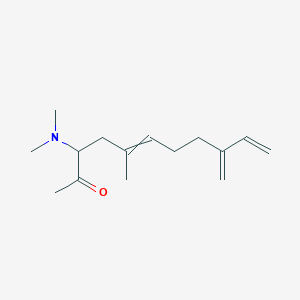

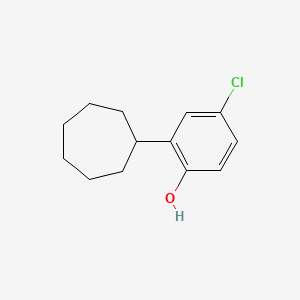
![Tributyl[1-(phenylsulfanyl)butyl]stannane](/img/structure/B14262334.png)
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
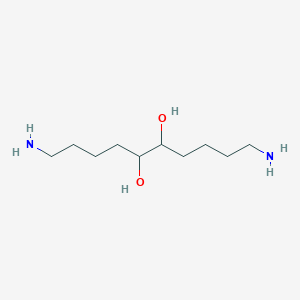
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
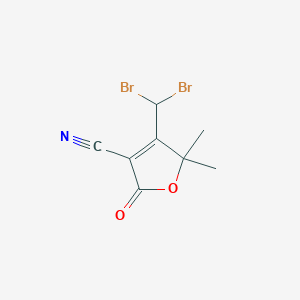

![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)
